(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve described is a complex organic molecule with an intriguing structure. Let’s break it down:
Chemical Formula: CHBrNO
IUPAC Name: (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Preparation Methods
Synthetic Routes:
-
Synthesis from Indole and Isocyanate
- The compound can be synthesized by reacting indole (a heterocyclic aromatic compound) with an isocyanate derivative. The reaction proceeds through a condensation process, forming the diazinane ring.
- The indole moiety provides the aromatic system, while the isocyanate group contributes to the diazinane ring.
- Reaction Scheme:
Indole+Isocyanate→Diazinane derivative
-
Industrial Production Methods
- Industrial-scale production typically involves optimizing reaction conditions, scalability, and yield.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Chemical Reactions Analysis
Reactivity and Major Products:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen and carbon atoms.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at the indole or diazinane ring positions can modify the compound.
Common Reagents and Conditions:
Major Products: These reactions can lead to diverse products, including derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
The compound has several applications across scientific fields:
Chemistry: It serves as a synthetic intermediate for designing novel molecules.
Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Investigations focus on potential therapeutic properties (e.g., anticancer, antimicrobial).
Industry: It may find use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: The combination of the indole, diazinane, and methoxyphenyl moieties makes this compound unique.
Similar Compounds:
Properties
Molecular Formula |
C20H14BrN3O4 |
---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H14BrN3O4/c1-28-14-5-3-13(4-6-14)24-19(26)16(18(25)23-20(24)27)8-11-10-22-17-7-2-12(21)9-15(11)17/h2-10,26H,1H3,(H,23,25,27)/b11-8+ |
InChI Key |
ASEKNUOKRVEJOY-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.